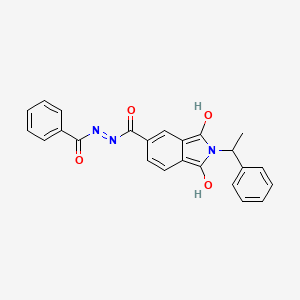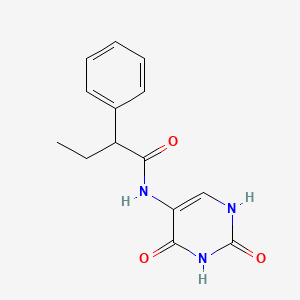
2-hydroxy-1-(1H-indol-3-yl)-3-(4-methyl-1-piperazinyl)-3-phenyl-1-propanone
Vue d'ensemble
Description
2-hydroxy-1-(1H-indol-3-yl)-3-(4-methyl-1-piperazinyl)-3-phenyl-1-propanone is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. This compound is also known as (S)-3-(4-methylpiperazin-1-yl)-1-(1H-indol-3-yl)propan-1-one hydrochloride, and it is a derivative of the natural compound tryptamine.
Mécanisme D'action
The mechanism of action of 2-hydroxy-1-(1H-indol-3-yl)-3-(4-methyl-1-piperazinyl)-3-phenyl-1-propanone involves inhibition of the serotonin transporter (SERT). SERT is responsible for the reuptake of serotonin from the synaptic cleft, and inhibition of this transporter leads to increased levels of serotonin in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-hydroxy-1-(1H-indol-3-yl)-3-(4-methyl-1-piperazinyl)-3-phenyl-1-propanone are related to its activity as an SSRI. Increased levels of serotonin in the brain can lead to improvements in mood, decreased anxiety, and decreased aggression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of studying 2-hydroxy-1-(1H-indol-3-yl)-3-(4-methyl-1-piperazinyl)-3-phenyl-1-propanone in lab experiments is its selectivity for SERT. This allows researchers to study the effects of serotonin specifically, without the interference of other neurotransmitters. One limitation is the potential for off-target effects, as this compound may interact with other proteins in the brain.
Orientations Futures
For research on 2-hydroxy-1-(1H-indol-3-yl)-3-(4-methyl-1-piperazinyl)-3-phenyl-1-propanone include further studies on its efficacy as an antidepressant and anxiolytic. Additionally, studies on the mechanism of action and potential off-target effects could lead to the development of more selective and effective SSRIs.
Applications De Recherche Scientifique
2-hydroxy-1-(1H-indol-3-yl)-3-(4-methyl-1-piperazinyl)-3-phenyl-1-propanone has been studied for its potential therapeutic properties. It has been shown to have activity as a selective serotonin reuptake inhibitor (SSRI), which means it can increase the levels of serotonin in the brain. This makes it a potential candidate for the treatment of depression and anxiety disorders.
Propriétés
IUPAC Name |
2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-24-11-13-25(14-12-24)20(16-7-3-2-4-8-16)22(27)21(26)18-15-23-19-10-6-5-9-17(18)19/h2-10,15,20,22-23,27H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHQJYMBSDNNLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC=CC=C2)C(C(=O)C3=CNC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[4-(4-allyl-2-methoxyphenoxy)butyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4164149.png)
![N-{[4-allyl-5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4164154.png)
![2-[4-(1H-benzimidazol-1-yl)butoxy]benzonitrile oxalate](/img/structure/B4164157.png)
![methyl 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)-2-methylbenzoate](/img/structure/B4164161.png)
![1-[2-(2-allyl-6-chlorophenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4164166.png)
![2-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4164176.png)


![2-(5-chloro-2-pyridinyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4164188.png)
![N'-[3-(2-benzyl-4-chlorophenoxy)propyl]-N,N-dimethylethane-1,2-diamine dihydrochloride](/img/structure/B4164194.png)
![2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B4164200.png)
![2-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4164208.png)
![5-bromo-4-[(5-chloro-8-hydroxy-7-quinolinyl)(2-pyridinylamino)methyl]-2-methoxyphenyl acetate](/img/structure/B4164237.png)
